molecular formula C15H11FN2O B2852646 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031629-33-0

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2852646
CAS No.: 1031629-33-0
M. Wt: 254.264
InChI Key: GOMXTTRXBGULIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a diazepine ring, which is a seven-membered heterocyclic ring with two nitrogen atoms. Additionally, it has a fluorophenyl group attached to it. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Benzodiazepines, in general, can undergo a variety of reactions including hydroxylation and nitration, among others. The specific reactivity of this compound would depend on the exact positioning and nature of its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational chemistry .

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl While not directly discussing 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, shares similarities in chemical structure and synthesis challenges. The paper highlights the development of a practical pilot-scale method for its preparation, addressing the need for an easily performed synthesis due to the high cost and toxicity of traditional methods (Qiu, Gu, Zhang, & Xu, 2009).

Biological Significance of 1,4-Diazepines

1,4-Diazepines A Review on Synthesis, Reactions and Biological Significance

This review provides an extensive overview of the synthesis, reactions, and biological importance of 1,4-diazepines, highlighting their significant medicinal role due to a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties. The paper emphasizes the exploration of 1,4-diazepine derivatives for potential pharmaceutical applications (Rashid et al., 2019).

Heterocyclic Chemistry and Bioactive Compounds

A Review of 2,3-Benzodiazepine-related Compounds Diazepines and 1,2,5-Triazepines Fused with Five-membered Nitrogen Heterocycles

The paper delves into the synthesis and biological efficacy of 2,3-benzodiazepines and their analogues, emphasizing the significance of these compounds in pharmaceuticals and potential treatments for diseases with no current remedy. The paper underscores the importance of ongoing research in heterocyclic chemistry for discovering new medicines (Földesi, Volk, & Milen, 2018).

Synthetic Approaches in Pharmaceutical Chemistry

SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO〔1,5〕DIAZEPINES

This review presents various synthetic methods for the preparation of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting their biological applications. The paper reviews the synthesis and biological relevance of azolylthiazoles, emphasizing the role of these compounds in pharmaceutical chemistry (Ibrahim, 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMXTTRXBGULIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.